molecular formula C9H14N2O B8323924 4-methoxy-N,N,6-trimethylpyridin-2-amine

4-methoxy-N,N,6-trimethylpyridin-2-amine

Cat. No.: B8323924
M. Wt: 166.22 g/mol
InChI Key: UEICBNVUUWEULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N,N,6-trimethylpyridin-2-amine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-methoxy-N,N,6-trimethylpyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-7-5-8(12-4)6-9(10-7)11(2)3/h5-6H,1-4H3

InChI Key

UEICBNVUUWEULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N(C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution containing 340 mg (1.52 mmol) of methyl 6-(Dimethylamino)-4-methoxy-2-methylnicotinate in 5 mL of 6N aq. HCl was stirred at reflux for 16 h. The reaction mixture was poured into 50 mL of water and the pH was set up to 12. The mixture was extracted with two 40-mL portions of ethyl acetate. The combined organic solution was washed with a 40-mL portion of brine, dried (MgSO4) and concentrated under diminished pressure. The residue was purified by chromatography on a silica gel column (2×6 cm). Elution with 9:1 dichloromethane-methanol afforded the expected product as a colorless oil: yield 87 mg (34%); silica gel TLC Rf 0.25 (9:1 dichloromethane-methanol); 1H NMR (CDCl3) δ 2.33 (s, 3H), 3.02 (s, 6H), 3.75 (s, 3H), 5.77 (s, 1H) and 6.03 (s, 1H); 13C NMR (CDCl3) δ 24.8, 38.0, 38.0, 54.7, 87.4, 98.5, 157.9, 160.8, 167.5; mass spectrum (APCI), m/z 167.1183 (M+H)+ (C9H15N2O requires 167.1184).
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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